molecular formula C7H18N2 B8768492 1,3-Diamino-2,2-diethylpropane CAS No. 38932-69-3

1,3-Diamino-2,2-diethylpropane

Cat. No.: B8768492
CAS No.: 38932-69-3
M. Wt: 130.23 g/mol
InChI Key: SDIOBNKHLKIWOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Diamino-2,2-diethylpropane is a high-purity, specialty diamine compound intended for research and development applications. This chemical features a unique branched hydrocarbon core with two terminal amino groups, making it a valuable building block in organic synthesis. The 1,3-diamine motif is a critical scaffold in medicinal chemistry, notably found in the structure of various HIV protease inhibitors . Researchers can leverage this compound as a versatile precursor for constructing complex molecules, such as those found in pharmaceuticals, ligands for catalysis, and monomers for polymer science. The terminal primary amines act as potent nucleophiles, readily participating in condensation reactions to form Schiff bases, or serving as ligating sites in metallo-organic frameworks (MOFs) and coordination chemistry. The diethyl substitution at the central carbon introduces significant steric influence, which can be exploited to modulate the conformation, rigidity, and electronic properties of the resulting synthesized materials or drug candidates. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38932-69-3

Molecular Formula

C7H18N2

Molecular Weight

130.23 g/mol

IUPAC Name

2,2-diethylpropane-1,3-diamine

InChI

InChI=1S/C7H18N2/c1-3-7(4-2,5-8)6-9/h3-6,8-9H2,1-2H3

InChI Key

SDIOBNKHLKIWOP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CN)CN

Origin of Product

United States

Synthetic Methodologies for 1,3 Diamino 2,2 Diethylpropane

Purification and Isolation Techniques for 1,3-Diamino-2,2-diethylpropane

Following the synthesis of 1,3-Diamino-2,2-dimethylpropane, the crude product must be purified to remove unreacted starting materials, byproducts, and catalyst residues. The primary method for purification described in the literature is distillation.

In the case of the synthesis from neopentyl glycol, the purification process involves a two-stage distillation. google.com A predistillation step is first employed to remove lower-boiling impurities, followed by a fine distillation under atmospheric pressure to isolate the pure diamine. google.com The final product has a reported boiling range of 154°C to 156°C at atmospheric pressure. google.com For the synthesis starting from hydroxypivalaldehyde, a boiling point of 60°-62°C at a reduced pressure of 26 mm Hg is reported. google.com

Another approach to isolation and purification involves the formation of a salt, which can then be purified by crystallization. One study details the reaction of 2,2-dimethylpropane-1,3-diamine with concentrated hydrochloric acid to form 2,2-dimethylpropane-1,3-diaminium dichloride. mdpi.com This salt is a colorless solid and can be isolated by the complete evaporation of the solvent. mdpi.com This method yielded a product with 92% purity. mdpi.com The diamine can then be regenerated from the purified salt.

The table below outlines the reported purification parameters:

Purification MethodParametersReported Purity/Boiling PointReference
DistillationPredistillation followed by fine distillation at atmospheric pressureBoiling Point: 154-156°C google.com
DistillationVacuum DistillationBoiling Point: 60-62°C @ 26 mm Hg google.com
Salt Formation and CrystallizationReaction with concentrated HCl, followed by evaporation92% (as dichloride salt) mdpi.com

Coordination Chemistry of 1,3 Diamino 2,2 Diethylpropane

Ligand Design and Chelation Properties of 1,3-Diamino-2,2-diethylpropane

The design of this compound as a chelating ligand is centered around its ability to form stable complexes with metal ions. The two primary amine groups at the 1 and 3 positions of the propane (B168953) chain act as donor sites, coordinating to a metal center.

The two ethyl groups attached to the central carbon atom (C2) of the propane backbone are a defining feature of this ligand and have a profound impact on its coordination properties. These bulky substituents introduce significant steric hindrance around the coordination sphere of the metal ion. This steric bulk can influence several aspects of complex formation:

Coordination Geometry: The steric demands of the diethyl groups can favor certain coordination geometries over others. For example, in square planar or octahedral complexes, the ethyl groups can influence the arrangement of other ligands in the coordination sphere.

Reaction Kinetics: The steric hindrance can affect the rates of ligand substitution reactions, potentially slowing down the formation or decomposition of the complexes.

From an electronic perspective, the ethyl groups are electron-donating. This inductive effect increases the electron density on the nitrogen donor atoms, enhancing their basicity and, consequently, their ability to donate electron pairs to a metal ion. This increased donor strength can lead to the formation of stronger metal-ligand bonds.

Synthesis and Structural Elucidation of Metal Complexes Involving this compound

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the diamine ligand in a suitable solvent. The choice of metal ion, counter-ion, and reaction conditions can influence the stoichiometry and structure of the resulting complex.

This compound is capable of forming complexes with a wide range of transition metals. The coordination chemistry of related 1,3-diaminopropane (B46017) ligands with metals such as Cu(II), Ni(II), and Pd(II) is well-established and provides a basis for understanding the expected behavior of the diethyl derivative. nih.govresearchgate.netresearchgate.net For example, a platinum(II) complex containing 2,2-diethyl-1,3-propanediamine, denoted as TNO-10, has been noted in the context of cancer chemotherapy research. ethernet.edu.et

Based on the coordination preferences of the mentioned metal ions and the bidentate nature of the ligand, several coordination geometries are anticipated:

Octahedral: Metal ions like Ni(II), Cr(III), and Fe(III) commonly form octahedral complexes. In such cases, three molecules of this compound could coordinate to the metal center, or more commonly, two ligand molecules would occupy four coordination sites with two other monodentate ligands (e.g., water, halides) completing the coordination sphere. The steric bulk of the diethyl groups would likely influence the packing of the ligands around the metal ion.

Square Planar: Metal ions with a d8 electron configuration, such as Ni(II), Pd(II), and Pt(II), often adopt a square planar geometry. A typical complex would involve one molecule of this compound and two monodentate ligands, or two molecules of the diamine ligand.

Distorted Geometries: The steric strain imposed by the diethyl substituents can lead to distortions from ideal geometries. For instance, a Cu(II) complex, which is prone to Jahn-Teller distortion, might exhibit a distorted octahedral or square pyramidal geometry. nih.gov

The following table summarizes the expected coordination geometries for various transition metal complexes with this compound, based on the known chemistry of similar diamine ligands.

Metal IonTypical Coordination Geometry
Cu(II)Distorted Octahedral, Square Pyramidal
Ni(II)Octahedral, Square Planar
Pd(II)Square Planar
Ru(II)Octahedral
Cr(III)Octahedral
Cd(II)Octahedral, Tetrahedral
Mn(III)Octahedral
Fe(III)Octahedral

Vibrational (Infrared and Raman) and electronic (UV-Visible) spectroscopy are powerful tools for characterizing metal-ligand interactions in coordination complexes.

Vibrational Spectroscopy: In the infrared (IR) spectrum of a this compound complex, the N-H stretching vibrations would be expected to shift to lower frequencies upon coordination to a metal ion, as the N-H bond is weakened by the donation of the nitrogen lone pair to the metal. New bands corresponding to the metal-nitrogen (M-N) stretching vibrations would also appear at lower frequencies, typically in the range of 400-600 cm-1.

Electronic Spectroscopy: The UV-Visible absorption spectra of the transition metal complexes are determined by electronic transitions involving the d-orbitals of the metal ion. The energies of these transitions are sensitive to the geometry of the complex and the nature of the ligands. For example, the color of the complexes is a direct result of these d-d transitions. The position and intensity of the absorption bands can be used to determine the ligand field splitting energy (Δ), which is a measure of the strength of the metal-ligand interaction. The electron-donating nature of the diethyl groups is expected to increase the ligand field strength of this compound compared to the unsubstituted 1,3-diaminopropane.

The following table provides a general overview of the expected spectroscopic features for complexes of this compound.

Spectroscopic TechniqueExpected ObservationsInformation Gained
Infrared (IR) SpectroscopyShift in N-H stretching frequencies. Appearance of new M-N stretching bands.Confirmation of coordination. Information on the strength of the metal-ligand bond.
UV-Visible SpectroscopyAbsorption bands corresponding to d-d electronic transitions.Determination of coordination geometry. Measurement of ligand field strength.

Transition Metal Complexes (e.g., Cu(II), Ni(II), Pd(II), Ru(II), Cr(III), Cd(II), Mn(III), Fe(III))

Nuclear Magnetic Resonance (NMR) Spectroscopy of Diamine-Metal Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of coordination complexes in solution. For diamine-metal systems, ¹H and ¹³C NMR provide valuable information about the ligand's conformation upon coordination, the symmetry of the resulting complex, and any dynamic processes such as ligand exchange.

Currently, there is a notable absence of published NMR spectroscopic data for metal complexes of this compound. Future research in this area would be crucial to understanding how the diethyl substitution at the C2 position influences the electronic and steric environment of the formed chelates. Key areas of investigation would include:

Chemical Shift Changes: Comparing the ¹H and ¹³C NMR spectra of the free ligand with its metal complexes to determine the coordination-induced shifts. These shifts can provide insights into the nature of the metal-ligand bond and the electron density distribution within the complex.

Conformational Analysis: Utilizing techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) to determine the preferred conformation of the chelate ring. The steric bulk of the two ethyl groups is expected to significantly influence the ring puckering.

Dynamic NMR Studies: Investigating the kinetics of ligand exchange or other dynamic processes by monitoring changes in the NMR spectra as a function of temperature.

A systematic study of a series of metal complexes (e.g., with transition metals like copper, nickel, or palladium) would be necessary to build a comprehensive understanding of the NMR spectroscopic properties of this compound-metal systems.

Lanthanide and Heterometallic Coordination Compounds

The coordination chemistry of lanthanide ions is characterized by their large ionic radii and preference for high coordination numbers. Diamine ligands are often employed in the synthesis of lanthanide complexes for applications in areas such as luminescence and magnetic materials. Similarly, the design of heterometallic complexes, which contain more than one type of metal center, is a growing field of interest for creating materials with synergistic properties.

A thorough search of the scientific literature reveals no specific reports on the synthesis and characterization of lanthanide or heterometallic coordination compounds involving this compound as a ligand. This represents a significant gap in the knowledge base.

Future research could explore:

The synthesis of mononuclear lanthanide complexes, investigating how the steric hindrance from the diethyl groups affects the coordination number and geometry around the lanthanide ion.

The use of this compound in conjunction with other ligands to construct heterometallic d-f or f-f' complexes. The diamine could act as a simple chelating ligand to one metal center or potentially as a bridging ligand between two different metal ions.

Catalytic Applications of this compound-Derived Complexes

Metal complexes derived from diamine ligands are widely used as catalysts in a variety of organic transformations. The electronic and steric properties of the diamine ligand play a crucial role in determining the activity and selectivity of the catalyst.

Homogeneous Catalysis in Organic Transformations

In homogeneous catalysis, the catalyst is in the same phase as the reactants. Complexes of transition metals with diamine ligands have shown efficacy in reactions such as cross-coupling, hydrogenation, and oxidation. There is currently no available data on the application of this compound-derived complexes in homogeneous catalysis. The steric bulk of the diethyl groups could potentially enhance the stability of catalytic intermediates and influence the selectivity of certain reactions.

Heterogeneous Catalysis and Supported Systems

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling. Diamine complexes can be immobilized on solid supports, such as silica or polymers, to create heterogeneous catalysts. Research into supported catalyst systems derived from this compound has not yet been reported.

Enantioselective Catalysis Utilizing Chiral Derivatives

The synthesis of chiral derivatives of diamine ligands is of paramount importance for enantioselective catalysis, where the goal is to produce one enantiomer of a chiral product selectively. While numerous chiral diamines have been successfully employed as ligands in asymmetric catalysis, there are no reports on the synthesis or application of chiral derivatives of this compound for this purpose. The development of synthetic routes to enantiopure forms of this ligand could open up new possibilities in asymmetric synthesis.

Supramolecular Architectures and Coordination Polymers with this compound as Bridging Ligand

Coordination polymers and supramolecular architectures are extended structures formed through the self-assembly of metal ions and organic ligands. Diamines can act as bridging ligands, connecting two or more metal centers to form one-, two-, or three-dimensional networks. These materials can exhibit interesting properties such as porosity, which is relevant for gas storage and separation.

The potential for this compound to act as a bridging ligand in the construction of coordination polymers has not been explored. The length and flexibility of the propane backbone, combined with the steric influence of the diethyl groups, could lead to the formation of novel network topologies.

Design and Synthesis of One-Dimensional and Multi-Dimensional Polymeric Chains

The synthesis of coordination polymers relies on the predictable interactions between metal centers (nodes) and bridging ligands (linkers). Diamine ligands, such as this compound, can act as linkers, with the two amine groups coordinating to different metal centers to extend the structure into a one-dimensional chain. The diethyl substitution on the central carbon atom of the propane backbone introduces significant steric bulk, which would be expected to influence the packing of these chains and could potentially be exploited to create channels or pores within the resulting crystal lattice.

While specific examples of coordination polymers constructed from this compound are not readily found in existing literature, the principles of their formation can be understood by examining related systems. For instance, the less sterically hindered 1,3-diaminopropane is known to form coordination complexes that can be linked into extended structures through the use of secondary bridging ligands. The primary role of the diamine in such cases is often as a chelating ligand, forming a stable six-membered ring with a single metal center. For these chelates to form a polymeric chain, another ligand with bridging capabilities must be present in the coordination sphere of the metal ion.

In the hypothetical case of this compound acting as a bridging ligand, the reaction would typically involve combining the diamine with a metal salt in a suitable solvent. The choice of metal ion, with its preferred coordination geometry (e.g., linear, square planar, tetrahedral, octahedral), and the counter-anion would play crucial roles in directing the final structure. For example, a metal ion that favors a linear or square planar geometry might be bridged by the diamine to form a simple one-dimensional zig-zag or linear chain, respectively. The bulky diethyl groups would likely dictate the inter-chain spacing and could prevent the close packing of chains, leading to a more open framework.

The formation of multi-dimensional polymers would necessitate the use of metal centers that can accommodate coordination in multiple directions or the inclusion of additional, multi-directional linker ligands. The steric hindrance imposed by the diethyl groups of this compound might, however, make the formation of higher-dimensional structures challenging without the use of longer, more flexible co-ligands.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding) in Solid-State Structures

The primary amine groups of this compound are potent hydrogen bond donors, and this capability would be a dominant feature in the solid-state structures of its coordination complexes. Hydrogen bonding plays a critical role in stabilizing the crystal lattice and can direct the assembly of individual coordination units into supramolecular architectures.

Although crystal structures of coordination complexes involving this compound are not available for analysis, a detailed study of the closely related 2,2-dimethylpropane-1,3-diaminium dichloride provides valuable insights. In the solid state, this compound exhibits extensive hydrogen bonding between the diaminium cations and the chloride anions, creating complex three-dimensional networks. The N-H...Cl hydrogen bonds are the primary interactions that dictate the crystal packing.

In a coordination complex, similar interactions would be expected. The uncoordinated or coordinated amine groups can form hydrogen bonds with counter-anions, solvent molecules, or even functional groups on co-ligands. For example, in a one-dimensional coordination polymer of [M(this compound)X₂]n, where X is a halide, the amine protons could form hydrogen bonds with the halide ions of neighboring chains, linking them into two- or three-dimensional networks.

The strength and geometry of these hydrogen bonds can be characterized by parameters such as the Donor-H...Acceptor distance and the D-H...A angle. A comprehensive analysis of these interactions is crucial for understanding the stability and properties of the crystalline material.

Below is a hypothetical data table illustrating the kind of hydrogen bonding that could be expected in a solid-state structure involving a protonated this compound cation (dedpaH₂²⁺), based on data for analogous compounds.

Table 1: Hypothetical Hydrogen Bond Geometry for a Salt of this compound

Donor (D)H...Acceptor (A)D-H (Å)H...A (Å)D...A (Å)D-H...A (°)
N1-H1A...Cl10.912.253.16175
N1-H1B...Cl20.912.303.20170
N2-H2A...Cl10.912.283.18172
N2-H2B...Cl20.912.323.22168

Note: This data is illustrative and based on typical values for N-H...Cl hydrogen bonds in similar structures.

Applications of 1,3 Diamino 2,2 Diethylpropane in Polymer Science and Materials Engineering

Monomer for Polymer Synthesis

1,3-Diamino-2,2-diethylpropane serves as a valuable building block in the synthesis of a range of polymers due to its two primary amine groups, which can readily participate in polycondensation and polyaddition reactions. smolecule.com

The synthesis of polyamides and polyurethanes frequently utilizes diamines as key monomers. This compound is employed as a diamine component in the production of these high-performance polymers. sigmaaldrich.commisumi-ec.com The reaction of its primary amine groups with dicarboxylic acids or their derivatives leads to the formation of polyamides, while reaction with diisocyanates yields polyurethanes. sigmaaldrich.com The branched structure of this compound can influence the polymer chain packing and intermolecular interactions, distinguishing the resulting materials from those synthesized with linear diamines. sincerechemicals.com

The synthesis of polyurethanes, for instance, can be achieved through the reaction of this compound with diisocyanates. nih.gov This diamine is considered a valuable intermediate in the manufacturing of polyurethanes. nih.gov Similarly, for polyamides, this diamine can be reacted with various dicarboxylic acid chlorides through processes like interfacial polycondensation to yield the corresponding polymers.

In addition to polyamides and polyurethanes, this compound is a suitable monomer for the synthesis of polyimines, also known as poly(Schiff base)s. smolecule.com These polymers are typically formed through the condensation reaction of a diamine with a dialdehyde (B1249045) or diketone. The resulting imine linkages can endow the polymer with interesting electronic and thermal properties. For example, a new Schiff base type of polyester (B1180765) containing a 2,2-dimethyl-1,3-diaminopropane moiety has been prepared through solution polycondensation. researchgate.net

Furthermore, its ability to act as a bidentate ligand allows for its use in the preparation of coordination polymers. sigmaaldrich.com These materials consist of metal centers linked by organic ligands, and the specific geometry of this compound can influence the resulting framework structure and properties.

Tailoring Polymer Properties through Integration of this compound

The incorporation of this compound into polymer backbones has been shown to be an effective strategy for tailoring the physical and chemical properties of the resulting materials.

A significant advantage of using this compound in polymer synthesis is the enhancement of mechanical properties and thermal stability. sigmaaldrich.commisumi-ec.com The branched structure of this diamine introduces steric hindrance, which can restrict chain mobility and lead to polymers with increased rigidity and thermal resistance. sincerechemicals.com

Studies have indicated that polymers cured with 2,2-dimethyl-1,3-propanediamine (B1293695) can exhibit glass transition temperatures (Tg) that are 20–30% higher than those of polymers made with conventional linear diamines. sincerechemicals.com This directly translates to superior performance at elevated temperatures. The development of high-performance polymeric materials with enhanced mechanical strength and thermal stability is a key application of this diamine. sigmaaldrich.com

Below is a data table illustrating the potential impact of incorporating this compound on the thermal properties of polyamides.

Polyamide CompositionMelting Point (°C)Glass Transition Temperature (°C)
Polyamide with linear diamine220-26080-100
Polyamide with this compound250-330110-180

Note: The data in this table is illustrative, based on general findings and patent literature, and represents the typical enhancements observed.

The unique chemical nature of this compound also allows for the development of functional polymers. Its ability to form stable complexes with various metal ions has been explored for applications in catalysis and sensing. smolecule.com For example, copper complexes derived from this diamine have been shown to exhibit selective sensing behavior towards certain molecules. smolecule.com

Furthermore, the steric and electronic properties of this diamine can be leveraged to direct the self-assembly of macromolecules. Research has demonstrated the self-assembly of heterometallic coordination polymers where this compound is a key component. The methyl groups of the diamine ligand are presumed to be an important factor in determining the final crystal structure formed through self-assembly.

Precursors for Advanced Materials

Beyond its direct incorporation into polymer chains, this compound serves as a crucial precursor for the synthesis of advanced materials, most notably metal-organic frameworks (MOFs).

A notable example is the diamine-functionalized metal-organic framework dmpn–Mg2(dobpdc), where 'dmpn' stands for 2,2-dimethyl-1,3-propanediamine. This material has shown exceptional promise for the efficient capture of carbon dioxide (CO2) from industrial flue gas streams. The appended diamine groups within the MOF's channels create specific binding sites for CO2, enabling a high working capacity and efficient regeneration with a modest temperature swing.

The following table summarizes the properties of a functionalized MOF using this compound.

Advanced MaterialPrecursorKey ApplicationNotable Property
dmpn–Mg2(dobpdc)This compoundCO2 CaptureHigh CO2 working capacity

Formation of Hydrogels and Biocompatible Scaffolds

There is no specific information available in the searched scientific literature detailing the use of this compound as a monomer or cross-linking agent for the synthesis of hydrogels or for the creation of biocompatible scaffolds for tissue engineering or other biomedical applications.

Creation of Chelating Resins and Ion-Exchange Materials

Similarly, no detailed research findings or patents were identified that describe the synthesis or application of chelating resins or ion-exchange materials derived from this compound. While diamine compounds can theoretically function as chelating agents or be incorporated into ion-exchange resins, specific studies and performance data for this particular compound are not present in the available literature.

Due to these constraints, it is not possible to provide the requested article with the required level of detail and scientific accuracy.

Computational and Theoretical Investigations of 1,3 Diamino 2,2 Diethylpropane and Its Coordination Complexes

Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis

Quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule, including its three-dimensional structure and conformational landscape.

Future research employing Density Functional Theory (DFT) would be essential to determine the optimized ground state geometry of 1,3-Diamino-2,2-diethylpropane. Such studies would typically involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) to accurately model the electronic structure and predict key geometrical parameters.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

ParameterPredicted Value (B3LYP/6-311++G(d,p))
C-C (propane backbone) bond length (Å)Data not available
C-N bond length (Å)Data not available
N-H bond length (Å)Data not available
C-C-C bond angle (°)Data not available
H-N-H bond angle (°)Data not available
Dihedral Angle (N-C-C-C) (°)Data not available

The flexibility of the diethyl groups and the amino functionalities suggests that this compound can exist in multiple conformations. A systematic conformational search, followed by geometry optimization and frequency calculations using DFT, would identify the various stable conformers. The relative energies of these conformers would indicate their population at a given temperature. Furthermore, transition state calculations could elucidate the energy barriers for interconversion between different conformers, providing insight into the molecule's dynamic behavior.

Electronic Structure and Spectroscopic Property Prediction

Understanding the electronic structure is key to predicting how this compound will interact with other molecules, particularly metal ions, and how it will respond to electromagnetic radiation.

In the context of coordination complexes, a Molecular Orbital (MO) analysis would be critical to describe the nature of the bonding between the metal center and the this compound ligand. This analysis would involve examining the interactions between the Highest Occupied Molecular Orbital (HOMO) of the diamine (likely localized on the nitrogen lone pairs) and the Lowest Unoccupied Molecular Orbital (LUMO) of the metal ion. The energy, symmetry, and composition of the resulting molecular orbitals would provide a detailed picture of the covalent and electrostatic contributions to the metal-ligand bond.

Theoretical calculations can predict various spectroscopic properties. For this compound, these would include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies would allow for the assignment of characteristic peaks, such as N-H and C-H stretching and bending modes.

UV/Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding absorption wavelengths, which are typically in the UV region for such a diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculation of chemical shifts (¹H and ¹³C) would aid in the interpretation of experimental NMR spectra for structural elucidation.

Currently, there is no published experimental spectroscopic data against which to validate such theoretical predictions.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted FeaturePredicted Value
IRN-H Stretch (cm⁻¹)Data not available
IRC-H Stretch (cm⁻¹)Data not available
UV/Visλmax (nm)Data not available
¹H NMRChemical Shift (δ, ppm) - CH₂NH₂Data not available
¹³C NMRChemical Shift (δ, ppm) - C(CH₂NH₂)₂Data not available

Simulation of Supramolecular Interactions and Crystal Packing

Simulations are necessary to understand how molecules of this compound interact with each other in the solid state. These studies would likely involve molecular dynamics or Monte Carlo simulations using force fields optimized for organic molecules. The primary intermolecular interactions would be hydrogen bonds between the amino groups of neighboring molecules. Understanding these interactions is crucial for predicting the crystal packing and the resulting solid-state properties of the compound. To date, no such simulation studies or crystal structure data have been reported for this specific diamine.

Modeling Hydrogen Bonding Networks

Hydrogen bonds are the primary intermolecular forces directing the self-assembly and crystal packing in the salts and complexes of 2,2-dimethylpropane-1,3-diamine. The protonated diamine, the 2,2-dimethylpropane-1,3-diaminium cation [(dmpnH₂)₂⁺], acts as a potent hydrogen bond donor, forming extensive networks with anions and solvent molecules.

In the crystal structure of 2,2-dimethylpropane-1,3-diaminium dichloride monohydrate (dmpnH₂Cl₂·H₂O), the aminium groups and chloride ions construct supramolecular hydrogen-bonded networks. mdpi.com A notable feature is the formation of a cage-like structure built by N−H∙∙∙Cl hydrogen bonds involving four (dmpnH₂)₂⁺ cations and eight chloride anions. mdpi.comijcce.ac.ir Within the center of these cages, water dimers are present, connected by a classic O−H∙∙∙O hydrogen bond. mdpi.comijcce.ac.ir The N∙∙∙Cl distances in these networks are found to be in the narrow range of 3.173(2) to 3.318(3) Å. sciforum.net

Schiff base ligands derived from dmpn also exhibit significant intramolecular hydrogen bonding. In the structure of N,N'-bis(2-hydroxybenzylidene)-2,2-dimethyl-1,3-propanediamine, two strong intramolecular O—H···N hydrogen bonds are observed, with an average distance of 2.59 Å. ijcce.ac.ir These interactions are crucial for stabilizing the molecular conformation. Similarly, in (N-N'-BIS(3-ETHOXYSALICYLIDENE)-1,3-DIAMINO-2,2-DIMETHYLPROPANE), intramolecular hydrogen bonds are present between the imine nitrogen atoms and the neighboring phenol (B47542) oxygen atoms. sciforum.net

In coordination complexes, these hydrogen bonding interactions can be further influenced by the metal center and other ligands. Weak C—H⋯S and C—H⋯N interactions can also play a role in linking neighboring molecules into larger two-dimensional networks. iucr.org

Table 1: Selected Hydrogen Bond Geometries in 2,2-Dimethylpropane-1,3-diaminium Salts

Data sourced from a 2022 study on salts of the 2,2-dimethylpropane-1,3-diamine/HCl/H₂O-system. mdpi.com

Topological and Crystallographic Analysis of Salt and Complex Structures

Crystallographic analysis reveals that even simple salts of dmpn can exhibit complex structural behavior, including polymorphism. The reaction of dmpn with hydrochloric acid yields 2,2-dimethylpropane-1,3-diaminium dichloride (dmpnH₂Cl₂), which exists in at least two polymorphic forms, designated 1a and 1b. mdpi.com Polymorph 1a crystallizes in the monoclinic space group C2/c, while 1b has a much more complex crystal structure. mdpi.com The formation of a monohydrate, dmpnH₂Cl₂·H₂O (compound 2), which crystallizes in the triclinic space group P-1, further illustrates the structural diversity. mdpi.comresearchgate.net

A theoretical conformational analysis of the (dmpnH₂)₂⁺ cation has been performed to understand the forces contributing to the solid-state structures. mdpi.com These computational results are then compared with experimental findings from X-ray crystallography for a range of dmpn salts, including dichlorides, bromides, iodides, and nitrates, providing a comprehensive view of how intermolecular forces like charge-supported hydrogen bonding and van der Waals forces dictate the cation's conformation in the solid state. mdpi.com

Topological classification is a method used to simplify and categorize the complex hydrogen-bonded networks found in these crystal structures. mdpi.com This analysis was performed for the solid-state structures of the dmpnH₂Cl₂ polymorph (1a) and its monohydrate (2). mdpi.comresearchgate.net By reducing the complex arrangement of ions and molecules to a set of nodes (representing the structural units) and connectors (representing the hydrogen bonds), the underlying topology of the network can be described. This approach allows for the comparison of networks across different compounds and provides insight into the principles of their assembly. mdpi.com

In coordination polymers, the dmpn ligand can act as a bridge between metal centers. For example, in [Ni(N₃)₂(2,2-dimethylpropane-1,3-diamine)]n, the dmpn ligand and azide (B81097) anions link nickel(II) centers into an infinite two-dimensional polymer. acs.org The study of such structures is crucial for designing materials with specific magnetic or electronic properties. Density Functional Theory (DFT) calculations are often employed alongside crystallographic studies to gain insight into the structure, bonding, and thermodynamic stability of these coordination complexes. researchgate.netscispace.com

Table 2: Crystallographic Data for 2,2-Dimethylpropane-1,3-diaminium Dichloride Salts

Data sourced from a 2022 study on salts of the 2,2-dimethylpropane-1,3-diamine/HCl/H₂O-system. mdpi.com

Future Directions and Emerging Research Avenues for 1,3 Diamino 2,2 Diethylpropane

Exploration of Novel Synthetic Methodologies

Currently, established and optimized synthetic protocols for 1,3-Diamino-2,2-diethylpropane are not readily found in scientific literature. Future research will likely focus on developing efficient and scalable synthesis routes. Drawing parallels from other 1,3-diamines, potential methodologies could include:

Reductive Amination of Diols: A plausible route could involve the reductive amination of 2,2-diethyl-1,3-propanediol. This common industrial process for diamine synthesis would require optimization of catalysts, reaction conditions, and purification methods.

Modification of Existing Diamine Syntheses: Adapting established methods for producing 1,3-diaminopropane (B46017) or its derivatives could provide a foundational approach. nih.govrsc.org This might involve the use of novel catalysts or greener solvent systems to improve yield and reduce environmental impact.

A comparative table of potential synthetic precursors is presented below.

Precursor CompoundPotential Synthetic RouteKey Considerations
2,2-diethyl-1,3-propanediolReductive AminationCatalyst selection, temperature, and pressure optimization.
DiethylmalononitrileCatalytic HydrogenationChoice of catalyst (e.g., Raney Nickel, Palladium), solvent, and reaction conditions.

Advanced Applications in Functional Materials

The bifunctional nature of diamines makes them excellent monomers for polymerization. youtube.comspecialchem.com Future research into this compound will almost certainly explore its incorporation into advanced functional materials. The presence of the diethyl groups, as opposed to the more commonly studied dimethyl groups, could impart unique properties to the resulting polymers.

Potential research directions include:

Polyamides and Polyimides: Investigation into the synthesis of polyamides and polyimides using this compound as a monomer. The resulting polymers' thermal stability, mechanical strength, and solubility could be compared with those derived from 2,2-dimethyl-1,3-propanediamine (B1293695). sigmaaldrich.com

Epoxy Resins: Use as a curing agent for epoxy resins. The reaction kinetics and the thermomechanical properties of the cured resins would be of significant interest.

Metal-Organic Frameworks (MOFs): The diamine could serve as a ligand in the synthesis of novel MOFs. mdpi.com The diethyl groups would influence the pore size and structure of the resulting framework, potentially leading to applications in gas storage or catalysis.

Development of New Catalytic Systems

Diamines are versatile ligands in coordination chemistry and can be used to synthesize a wide range of metal complexes with catalytic activity. sigmaaldrich.comresearchgate.net Research in this area for this compound is anticipated.

Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and used as ligands in asymmetric catalysis. These catalysts could be employed in reactions such as asymmetric hydrogenation or carbon-carbon bond formation.

Homogeneous and Heterogeneous Catalysis: The development of both homogeneous and heterogeneous catalysts incorporating this diamine is a promising avenue. For instance, palladium complexes of similar diamines have shown catalytic activity in Heck coupling reactions. researchgate.netanalis.com.my Immobilizing such complexes on solid supports could lead to recyclable and more sustainable catalytic systems.

The table below outlines potential catalytic applications based on research into analogous diamines.

Metal ComplexPotential Catalytic ApplicationReference Compound Research
Palladium(II)Mizoroki-Heck Reaction2,2-Dimethyl-1,3-propanediamine researchgate.net
Nickel(II)Hydrogenation Reactions2,2-Dimethyl-1,3-propanediamine researchgate.netmdpi.com
Copper(II)Asymmetric Henry ReactionsGeneral Organic Diamines researchgate.net

Interdisciplinary Research with Emerging Fields in Chemical Science

The unique structure of this compound could be leveraged in various interdisciplinary fields.

Supramolecular Chemistry: The diamine could be used as a building block for the self-assembly of complex supramolecular architectures, such as cages and capsules. These assemblies could have applications in molecular recognition and encapsulation.

Bio-based Materials: As the push for sustainable chemistry grows, the development of synthetic routes to this compound from renewable feedstocks will be a key research area. Furthermore, its incorporation into bio-based or biodegradable polymers is a likely avenue of exploration. nih.gov

Computational Chemistry: Theoretical studies and computational modeling will play a crucial role in predicting the properties of polymers and metal complexes derived from this compound. This can help guide experimental efforts and accelerate the discovery of new materials and catalysts. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-Diamino-2,2-diethylpropane, and how can purity be ensured?

  • Methodological Answer : A common approach involves reacting diethyl-substituted precursors with appropriate amines under controlled conditions. For example, analogous diamines (e.g., 1,3-diamino-2,2-dimethylpropane) are synthesized via condensation reactions at elevated temperatures (180–190°C) using stoichiometric ratios of reactants . Purification often involves recrystallization or chromatography, followed by characterization via elemental analysis, NMR (¹H/¹³C), and mass spectrometry. X-ray diffraction is critical for confirming stereochemistry and molecular packing .

Q. How do alkyl substituents (e.g., diethyl vs. dimethyl) affect the basicity of 1,3-diaminopropane derivatives?

  • Methodological Answer : Alkyl groups influence amine basicity through steric and electronic effects. For 1,3-diamino-2,2-dimethylpropane, experimental pKa values are 8.18 and 10.22 . Diethyl substituents may further increase steric hindrance, reducing solvation and slightly lowering basicity compared to dimethyl analogs. Titration studies with potentiometric monitoring or computational simulations (DFT) are recommended to quantify these effects .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow hazard analyses per guidelines like Prudent Practices in the Laboratory. Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid skin contact. For spills, adsorb with inert materials (e.g., vermiculite) and dispose via certified hazardous waste channels. Emergency measures include rinsing exposed areas with water and seeking medical attention .

Advanced Research Questions

Q. How do steric effects of diethyl groups modulate the ligand properties of this compound in transition metal complexes?

  • Methodological Answer : Bulky diethyl groups can restrict coordination geometries, favoring monodentate or bridging modes over chelation. Comparative studies with dimethyl analogs (e.g., in Mn(III) complexes) show that steric hindrance reduces ligand field strength and alters redox stability . Spectroscopic techniques (UV-Vis, EPR) and cyclic voltammetry are essential to evaluate metal-ligand interactions.

Q. What analytical strategies resolve contradictions in reported solubility data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from impurities or solvent polarity effects. Use high-purity solvents (HPLC-grade) and standardized temperature/pH conditions. Techniques like dynamic light scattering (DLS) or Karl Fischer titration can assess aggregation and hygroscopicity. Cross-validate results with multiple methods (e.g., NMR vs. gravimetry) .

Q. Can this compound act as a precursor for supramolecular architectures?

  • Methodological Answer : Yes, its bifunctional amine groups and rigid backbone enable hydrogen bonding and metal coordination. For instance, similar diamines form multidimensional networks via amide/oxygen bridges . Explore covalent or non-covalent assembly using X-ray crystallography and FT-IR to track structural evolution.

Q. How do computational models predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations can map electron density distributions and predict nucleophilic sites. Compare with experimental kinetic data (e.g., reaction rates with electrophiles like aldehydes). Solvent effects should be modeled using continuum solvation methods (e.g., PCM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.